molecular formula C13H13NO3 B13653002 Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate

Cat. No.: B13653002
M. Wt: 231.25 g/mol
InChI Key: XQRASBJVPPSAGK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is part of the broader class of quinoline derivatives, which are known for their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-methyl-2-oxoquinoline-5-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-5-4-6-11-9(10)7-8-12(15)14(11)2/h4-8H,3H2,1-2H3

InChI Key

XQRASBJVPPSAGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=O)N(C2=CC=C1)C

Origin of Product

United States

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